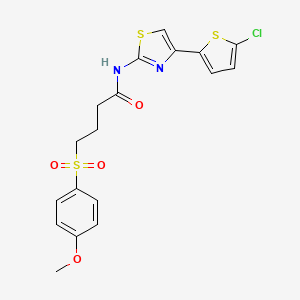

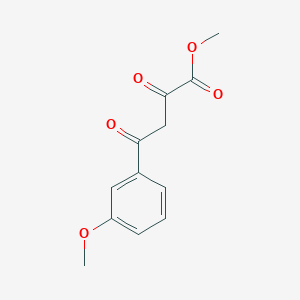

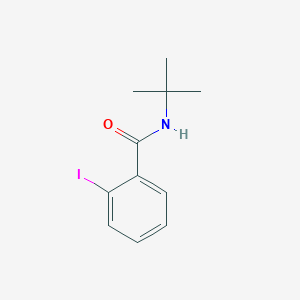

![molecular formula C7H10O4 B2879748 rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2008714-63-2](/img/structure/B2879748.png)

rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as rac-(1R,2R,4R,5R)-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid, has a CAS Number of 38347-83-0 . It is a powder with a molecular weight of 156.18 . The IUPAC name is (1R,2R,4R,5R)-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O3/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7,9H,1-3H2,(H,10,11)/t4-,5-,6-,7-/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 156.18 . The storage temperature is 4 degrees Celsius .科学的研究の応用

Synthesis and Bioanalytical Applications

Wheeler et al. (2005) discuss the synthesis of isotopically labeled analogs of this compound, aimed at designing conformationally constrained analogs of glutamic acid for metabotropic glutamate receptor agonists. These labeled isotopomers facilitate pre-clinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies and in vitro experiments, highlighting the compound's role in the development of neuroactive drugs and bioanalytical assays (Wheeler et al., 2005).

Crystallography and Molecular Interactions

Yun-Yun Wang et al. (2008) explored the crystal structure of a cocrystal involving rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and 2-aminobenzothiazole. This study offers insights into the intermolecular interactions, such as hydrogen bonds and π–π interactions, demonstrating the compound's utility in understanding molecular assembly and designing materials with specific properties (Yun-Yun Wang et al., 2008).

Natural Product Synthesis

Behr et al. (2004) reported on the synthesis of γ-lactones from cycloocta-1,5-diene, utilizing a derivative of the subject compound as a starting material. This work illustrates its application in the synthesis of complex natural products and the development of novel synthetic methodologies (Behr et al., 2004).

Organocatalysis

Armstrong et al. (2009) synthesized enantiopure 7-azabicyclo[2.2.1]heptane-2-carboxylic acid to investigate its catalytic potential in aldol reactions. This work underscores the compound's relevance in organocatalysis, offering a path to more selective and environmentally benign synthetic processes (Armstrong et al., 2009).

特性

IUPAC Name |

(1R,2R,4R,5S)-5-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-4-2-5-3(7(9)10)1-6(4)11-5/h3-6,8H,1-2H2,(H,9,10)/t3-,4+,5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPPPJZXXWMFOX-JGWLITMVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2CC(C1O2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]2C[C@@H]([C@@H]1O2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

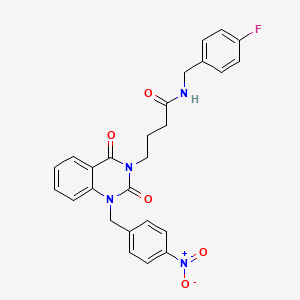

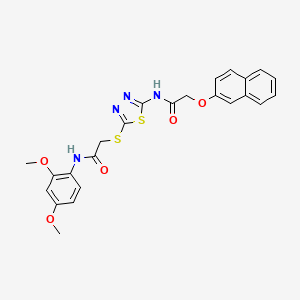

![N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2879665.png)

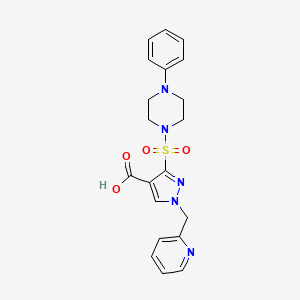

![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)

![benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2879681.png)